molecular formula C9H11NO3 B8457603 Methyl 5-(1-hydroxyethyl)picolinate

Methyl 5-(1-hydroxyethyl)picolinate

Cat. No.: B8457603
M. Wt: 181.19 g/mol
InChI Key: VOAQPGSDZYDAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(1-hydroxyethyl)picolinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group at the 2-position of the pyridine ring and a hydroxyethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-hydroxyethyl)picolinate can be achieved through several synthetic routes. One common method involves the reaction of 5-(1-hydroxyethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-hydroxyethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Oxidation: 5-(1-carboxyethyl)pyridine-2-carboxylic acid.

    Reduction: Methyl 5-(1-hydroxyethyl)piperidine-2-carboxylate.

    Substitution: 5-(1-hydroxyethyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 5-(1-hydroxyethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(1-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but lacks the hydroxyethyl group.

    Ethyl 5-(1-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with the hydroxyethyl group at a different position.

Uniqueness

Methyl 5-(1-hydroxyethyl)picolinate is unique due to the specific positioning of the hydroxyethyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as enhanced solubility or improved interaction with biological targets.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-(1-hydroxyethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6(11)7-3-4-8(10-5-7)9(12)13-2/h3-6,11H,1-2H3

InChI Key

VOAQPGSDZYDAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-acetylpyridine-2-carboxylate (1.00 g), THF (24 mL), and methanol (12 mL) was added sodium borohydride (110 mg), followed by stirring at room temperature for 2 hours. The mixture was concentrated under reduced pressure, and then to the obtained residue was added a saturated aqueous sodium chloride solution. After extraction with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated and then dried under reduced pressure to obtain methyl 5-(1-hydroxyethyl)pyridine-2-carboxylate (897 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two

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